molecular formula C12H16N2O6 B11084434 N-(5-methyl-2-nitrophenyl)pentofuranosylamine

N-(5-methyl-2-nitrophenyl)pentofuranosylamine

Cat. No.: B11084434
M. Wt: 284.26 g/mol
InChI Key: JXVQQJXIAAZNPX-UHFFFAOYSA-N
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Description

N-(5-methyl-2-nitrophenyl)pentofuranosylamine is an organic compound characterized by the presence of a nitrophenyl group and a pentofuranosylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-nitrophenyl)pentofuranosylamine typically involves the reaction of 5-methyl-2-nitroaniline with a pentofuranosyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-nitrophenyl)pentofuranosylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or nitro derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used and can include various substituted derivatives.

Scientific Research Applications

N-(5-methyl-2-nitrophenyl)pentofuranosylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-nitrophenyl)pentofuranosylamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-2-nitrophenyl)pentofuranosylamine is unique due to the presence of both the nitrophenyl and pentofuranosylamine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(5-methyl-2-nitroanilino)oxolane-3,4-diol

InChI

InChI=1S/C12H16N2O6/c1-6-2-3-8(14(18)19)7(4-6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3

InChI Key

JXVQQJXIAAZNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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